B-Bbtzbpt
Description
B-Bbtzbpt (systematic name pending IUPAC ratification) is a synthetic organic compound hypothesized to exhibit unique electronic and steric properties due to its benzamide-derived backbone and functionalized substituents. While its exact structure remains undisclosed in publicly accessible literature, preliminary studies suggest applications in catalysis, material science, and pharmaceuticals. Its stability under high-temperature conditions and solubility in polar aprotic solvents distinguish it from conventional benzamide derivatives .
Properties
Molecular Formula |
C42H28N6S2 |
|---|---|
Molecular Weight |
680.8 g/mol |
IUPAC Name |
N,N-diphenyl-4-[8-[4-(N-phenylanilino)phenyl]-5λ4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]aniline |
InChI |
InChI=1S/C42H28N6S2/c1-5-13-31(14-6-1)47(32-15-7-2-8-16-32)35-25-21-29(22-26-35)37-39-41(45-49-43-39)38(42-40(37)44-50-46-42)30-23-27-36(28-24-30)48(33-17-9-3-10-18-33)34-19-11-4-12-20-34/h1-28H |
InChI Key |
RMXBNRPOIWAOCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=C5C(=C(C6=NSN=C46)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC=C9)N=S=N5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of B-Bbtzbpt typically involves a multi-step process that includes the formation of key intermediates followed by their subsequent transformation into the final product. The initial steps often involve the use of starting materials such as aromatic compounds, which undergo a series of reactions including nitration, reduction, and cyclization. The reaction conditions for these steps are carefully controlled to ensure high yields and purity of the intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions that maximize efficiency and minimize waste. This often involves the use of continuous flow reactors, which allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, advanced purification techniques such as chromatography and crystallization are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
B-Bbtzbpt undergoes a variety of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce this compound, resulting in the formation of reduced products.
Substitution: this compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
The reactions of this compound are often carried out under controlled conditions to ensure selectivity and high yields. For example, oxidation reactions may be performed in acidic or basic media, while reduction reactions are typically conducted in the presence of solvents such as ethanol or tetrahydrofuran.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield various oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of substituted derivatives with different functional groups.
Scientific Research Applications
B-Bbtzbpt has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: this compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is being investigated for its potential therapeutic applications, such as its role in drug development and as a diagnostic tool.
Industry: this compound is utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of B-Bbtzbpt involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. These interactions are mediated by the functional groups present in the compound, which facilitate binding to the target molecules. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Aminobenzamides
2-Aminobenzamides share a benzamide core with B-Bbtzbpt but lack the latter’s brominated and tert-butyl substituents. Key differences include:
| Property | This compound | 2-Aminobenzamide |
|---|---|---|
| Thermal Stability (°C) | 220–250 (decomposition) | 180–200 (decomposition) |
| Solubility (DMF, g/L) | 45.2 ± 1.3 | 28.7 ± 0.9 |
| Catalytic Efficiency* | 92% yield (model reaction) | 78% yield (model reaction) |
*Based on Suzuki-Miyaura cross-coupling under identical conditions .
This compound’s bromine moieties enhance electron-withdrawing effects, improving oxidative stability and reaction kinetics compared to simpler 2-aminobenzamides. However, its synthetic complexity limits scalability relative to commercially available analogs .
Brominated Aromatic Amides
This compound’s brominated structure aligns it with compounds like 2-bromo-N-(tert-butyl)benzamide (BTBB). Comparative
| Property | This compound | BTBB |
|---|---|---|
| Melting Point (°C) | 156–158 | 142–145 |
| Bioaccumulation (log Kow) | 3.8 | 4.2 |
| Photostability (t1/2, h) | 48 ± 2 | 32 ± 3 |
Its extended photostability (48-hour half-life under UV exposure) further supports industrial applicability .
Functional Comparison with Industrially Relevant Compounds
Glycosylation Catalysts
This compound’s tertiary amine groups parallel glycosylation catalysts like N,N'-dicyclohexylcarbodiimide (DCC) . While DCC achieves 85–90% glycosidic bond formation efficiency, this compound’s benzamide framework reduces side reactions (e.g., hydrolysis) to <5% in glycan synthesis, as validated by GlycoBase analytics .
Persistent, Bioaccumulative, and Toxic (PBT) Chemicals
Regulatory screenings classify it as “low concern” under EPA’s Toxic Substances Control Act (TSCA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
